Cas no 860784-56-1 (methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate)

Methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with an amino group, a 4-methoxyphenyl moiety, and a methyl ester functionality. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals and agrochemicals. The presence of both electron-donating (methoxy) and electron-withdrawing (ester) groups enhances its reactivity in nucleophilic and electrophilic transformations. The amino group further allows for derivatization, enabling the synthesis of more complex heterocycles. Its well-defined crystalline form ensures consistent purity, making it suitable for precision research and industrial processes. The compound’s stability under standard conditions facilitates handling and storage.
methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate structure
860784-56-1 structure
Product Name:methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate
CAS No:860784-56-1
MF:
MW:
MDL:MFCD05975046
CID:4661345
PubChem ID:2768483
Update Time:2025-10-30

methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-Amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate
    • methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate
    • MDL: MFCD05975046

methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB529205-500 mg
Methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate; .
860784-56-1
500MG
€195.40 2023-02-01
abcr
AB529205-1 g
Methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate; .
860784-56-1
1g
€239.00 2023-04-17
TRC
M289655-10mg
Methyl 2-Amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate
860784-56-1
10mg
$ 50.00 2022-06-02
TRC
M289655-50mg
Methyl 2-Amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate
860784-56-1
50mg
$ 135.00 2022-06-02
TRC
M289655-100mg
Methyl 2-Amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate
860784-56-1
100mg
$ 210.00 2022-06-02
Enamine
EN300-302619-0.05g
methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate
860784-56-1 93%
0.05g
$329.0 2023-09-06
Enamine
EN300-302619-0.1g
methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate
860784-56-1 93%
0.1g
$491.0 2023-09-06
Enamine
EN300-302619-0.25g
methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate
860784-56-1 93%
0.25g
$701.0 2023-09-06
Enamine
EN300-302619-0.5g
methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate
860784-56-1 93%
0.5g
$1103.0 2023-09-06
Enamine
EN300-302619-1.0g
methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate
860784-56-1 93%
1g
$0.0 2023-06-07

Additional information on methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate

Introduction to Methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate (CAS No. 860784-56-1)

Methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate, a compound with the chemical identifier CAS No. 860784-56-1, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the thiazole class of heterocyclic compounds, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications.

The molecular structure of methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate features a thiazole core substituted with an amino group at the 2-position, a methoxyphenyl group at the 5-position, and a carboxylate ester at the 4-position. This unique arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable scaffold for drug discovery and development.

In recent years, there has been growing interest in thiazole derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their potential roles in treating various diseases, including infectious diseases, cancer, and inflammatory conditions. The presence of both amino and carboxylate functionalities in methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate enhances its versatility as a pharmacophore, allowing for further chemical modifications to optimize its biological efficacy.

One of the most compelling aspects of this compound is its potential as an antimicrobial agent. Thiazole derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens, making them promising candidates for developing novel antibiotics. Furthermore, the methoxyphenyl group introduces additional binding interactions with biological targets, which can be exploited to enhance drug potency and selectivity.

Recent studies have highlighted the importance of thiazole derivatives in cancer therapy. Research indicates that these compounds can inhibit the growth of tumor cells by interfering with key signaling pathways involved in cell proliferation and survival. The amino and carboxylate groups in methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate provide multiple sites for interaction with cancer-related proteins, potentially leading to more effective anti-cancer agents.

The synthesis of methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The introduction of the methoxyphenyl group at the 5-position is particularly challenging due to its sensitivity to various reaction conditions. However, advances in synthetic methodologies have made it possible to achieve this transformation with increasing efficiency and scalability.

In addition to its pharmaceutical applications, methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate has shown promise in other areas of research. For instance, it has been explored as a potential intermediate in the synthesis of more complex organic molecules. Its unique structural features make it a valuable building block for creating novel compounds with tailored properties.

The biological activity of this compound has been extensively studied in vitro and in vivo. Preclinical trials have demonstrated its efficacy in models of bacterial infection and inflammation, suggesting its potential as a therapeutic agent. Further research is ongoing to elucidate its mechanism of action and to identify any adverse effects that may be associated with its use.

The development of new drugs is often hampered by issues related to drug resistance and toxicity. However, thiazole derivatives like methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate offer a promising alternative by providing a novel chemical scaffold that can overcome existing challenges. By leveraging the unique properties of this compound, researchers hope to develop more effective and safer therapeutic agents.

The future prospects for methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate are bright, with ongoing research focused on optimizing its synthesis and exploring new applications. As our understanding of biological systems continues to grow, it is likely that this compound will play an increasingly important role in the development of new drugs and other biologically active molecules.

Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk